Xanthoquinodin A1
概要
説明
キサントキノジノン A1は、抗コクシジウム抗生物質として知られるユニークな化合物です。 キサントン-アントラキノン複合系という新規な構造を特徴とし、その生物活性に貢献しています 。 この化合物は、フザリウム属の菌類から得られます。 さまざまな科学研究分野で大きな可能性を示しています .
2. 製法
合成経路と反応条件: キサントキノジノン A1の合成には、フザリウム属の菌類を特定の条件下で培養することが含まれます。 Jugulospora vestitaのエクスタイプ株も、キサントキノジノン A1とその他の関連化合物を産生することが分かっています 。 これらの化合物の構造は、核磁気共鳴(NMR)分光法および質量分析データ解析によって決定されます .
工業生産方法: キサントキノジノン A1の工業生産には、通常、大規模な発酵プロセスが用いられます。 菌類は制御された環境で培養され、化合物はさまざまなクロマトグラフィー技術を使用して抽出および精製されます .
作用機序
キサントキノジノン A1の作用機序には、細胞内の特定の分子標的および経路との相互作用が含まれます。 寄生虫の代謝プロセスを阻害することにより、コクシジウム寄生虫であるエメリヤテネラのシゾント形成を阻害します 。 この化合物は、グラム陽性菌の細胞壁を破壊することによって抗菌活性も示します 。 さらに、キサントキノジノン A1は、さまざまなシグナル伝達経路を通じてアポトーシスを誘発することにより、癌細胞に細胞毒性を示します .
生化学分析
Biochemical Properties
Xanthoquinodin A1 plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It inhibits the formation of Eimeria tenella schizonts in BHK-21 cells with a minimum effective concentration (MEC) value of 0.02 µg/ml . Additionally, this compound is active against several bacterial species, including Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, Acholeplasma laidlawii, and Bacteroides fragilis . The compound’s interactions with these biomolecules suggest its potential as an antimicrobial agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to be cytotoxic to cancer cell lines such as KB, MCF-7, and NCI H187 . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria, by disrupting its cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound has been found to inhibit the formation of Eimeria tenella schizonts by interfering with the parasite’s metabolic pathways . Additionally, this compound affects the transcriptional profile of treated cells, leading to changes in gene expression that contribute to its antimicrobial and anticancer activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it remains effective over extended periods. For example, this compound maintains its antimicrobial activity against Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, Acholeplasma laidlawii, and Bacteroides fragilis at a concentration of 1 mg/ml . Long-term studies have shown that the compound continues to exert its effects on cellular function, including its cytotoxicity to cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to increased cytotoxicity and antimicrobial activity . At high doses, this compound may also cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound inhibits the formation of Eimeria tenella schizonts by disrupting the parasite’s metabolic processes . Additionally, this compound affects the metabolic flux and metabolite levels in treated cells, contributing to its antimicrobial and anticancer activities .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are influenced by these interactions . For example, this compound has been shown to accumulate in the cytoplasm of treated cells, where it exerts its cytotoxic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In treated cells, this compound has been observed to localize in the cytoplasm and nucleus, where it interacts with biomolecules to exert its antimicrobial and anticancer effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Xanthoquinodin A1 involves the cultivation of the fungus Humicola sp. under specific conditions. The ex-type strain of Jugulospora vestita has also been found to produce this compound along with other related compounds . The structures of these compounds are determined through nuclear magnetic resonance (NMR) spectroscopic and mass spectrometric data analysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The fungus is cultivated in controlled environments, and the compound is extracted and purified using various chromatographic techniques .
化学反応の分析
反応の種類: キサントキノジノン A1は、酸化、還元、置換反応など、いくつかの種類の化学反応を起こします。 これらの反応は、化合物を修飾して生物活性を高めたり、さまざまな状況でその性質を研究したりするために不可欠です .
一般的な試薬と条件: キサントキノジノン A1を含む反応で使用される一般的な試薬には、ジクロロメタン、ジメチルスルホキシド(DMSO)、エタノール、メタノールなどがあります 。 反応は通常、制御された温度とpH条件下で行われ、化合物の安定性と有効性を確保します .
形成される主な生成物: キサントキノジノン A1を含む反応から生成される主な生成物には、コアのキサントン-アントラキノン構造を保持したさまざまな誘導体が含まれます。 これらの誘導体は、しばしば、生物活性の向上と潜在的な治療応用について研究されています .
4. 科学研究への応用
キサントキノジノン A1は、以下を含む幅広い科学研究への応用があります。
化学: キサントン-アントラキノン複合体の性質と反応を研究するためのモデル化合物として使用されます.
生物学: キサントキノジノン A1は、その抗真菌および抗菌活性について研究されています。
科学的研究の応用
Xanthoquinodin A1 has a wide range of scientific research applications, including:
Biology: this compound is studied for its antifungal and antibacterial activities.
Medicine: The compound is being researched for its potential use in treating infections caused by coccidian parasites.
Industry: this compound is used in the development of new antibiotics and other therapeutic agents.
類似化合物との比較
特性
IUPAC Name |
methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24O11/c1-11-7-14-20(16(33)8-11)26(37)23-24(35)13-5-6-30(23,28(14)39)10-12-9-17-21(25(36)19(12)13)27(38)22-15(32)3-4-18(34)31(22,42-17)29(40)41-2/h5-9,13,18,33-34,36-38H,3-4,10H2,1-2H3/t13-,18-,30-,31-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWGCTNGDUDAMO-SLAVHBLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CCC(C7(O6)C(=O)OC)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CC[C@@H]([C@@]7(O6)C(=O)OC)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。